
3-Cyclopropyl-1,1,1-trifluoropropan-2-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropyl-1,1,1-trifluoropropan-2-amine hydrochloride: is a chemical compound with the molecular formula C6H10F3N·HCl It is a derivative of propanamine, featuring a cyclopropyl group and three fluorine atoms attached to the second carbon of the propanamine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-1,1,1-trifluoropropan-2-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of cyclopropylamine.
Fluorination: The cyclopropylamine is then subjected to fluorination using reagents such as hydrogen fluoride or fluorine gas to introduce the trifluoromethyl group.
Amination: The resulting trifluoropropanamine is then reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of catalysts and advanced purification techniques may also be employed to enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-Cyclopropyl-1,1,1-trifluoropropan-2-amine hydrochloride can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Novel Compounds:
Biology:
Biochemical Studies: It is used in biochemical studies to investigate the effects of fluorinated compounds on biological systems.
Medicine:
Drug Development: The compound’s unique structural features make it a candidate for drug development, particularly in the design of fluorinated pharmaceuticals with enhanced bioavailability and metabolic stability.
Industry:
Material Science: It is utilized in the development of advanced materials with specific properties, such as increased resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 3-Cyclopropyl-1,1,1-trifluoropropan-2-amine hydrochloride involves its interaction with molecular targets in biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparación Con Compuestos Similares
- 2-Cyclopropyl-1,1,1-trifluoropropan-2-amine hydrochloride
- 1,1,1-Trifluoropropan-2-amine hydrochloride
- 3,3,3-Trifluoropropan-2-amine hydrochloride
Comparison:
- Structural Differences: While similar in their trifluoromethyl and amine groups, these compounds differ in the position and nature of the substituents on the propanamine chain.
- Unique Properties: 3-Cyclopropyl-1,1,1-trifluoropropan-2-amine hydrochloride is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties, potentially leading to different biological activities and chemical reactivity.
Propiedades
IUPAC Name |
3-cyclopropyl-1,1,1-trifluoropropan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3N.ClH/c7-6(8,9)5(10)3-4-1-2-4;/h4-5H,1-3,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQDCCPMDSSIDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(C(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
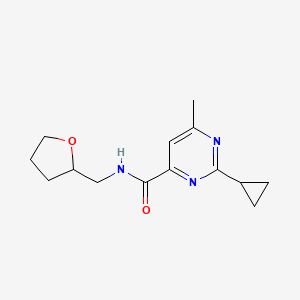
![(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B3000391.png)
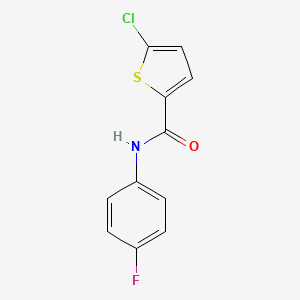
![Methyl 3-[(2-bromophenoxy)methyl]benzoate](/img/structure/B3000393.png)
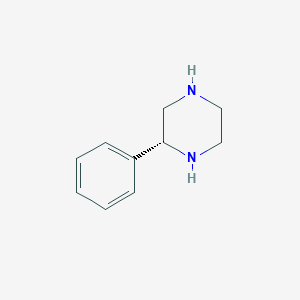
![N-[(4-Methoxy-3-methylphenyl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B3000396.png)
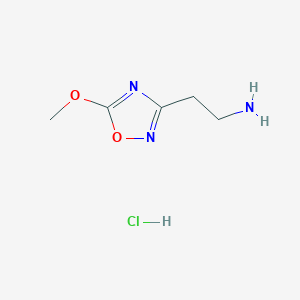
![7-Phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3000399.png)
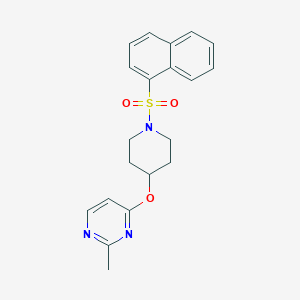
![4-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B3000403.png)
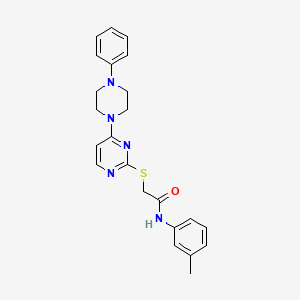

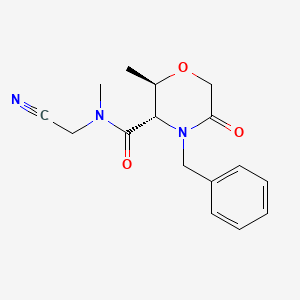
![3-cyclopentyl-7-{[3-(1H-pyrazol-1-yl)propyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3000410.png)
